[1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine
Description
Significance of Heterocyclic Amines in Organic and Medicinal Chemistry
Heterocyclic amines are a cornerstone of modern medicinal chemistry, with their structures forming the core of a vast array of therapeutic agents. ijnrd.org These organic compounds are characterized by a cyclic structure containing at least one heteroatom, such as nitrogen, oxygen, or sulfur, and an amine group. wikipedia.org The presence of heteroatoms imparts unique physicochemical properties to these molecules, including altered polarity, basicity, and hydrogen bonding capacity, which are crucial for modulating pharmacokinetic and pharmacodynamic profiles. nih.gov
The significance of heterocyclic amines is underscored by their prevalence in both natural products and synthetic drugs. Many vitamins, alkaloids, and antibiotics owe their biological activity to the presence of heterocyclic amine moieties. In drug design, the incorporation of these scaffolds allows for the fine-tuning of a molecule's properties to enhance its efficacy, selectivity, and metabolic stability. nih.govdovepress.com The versatility of heterocyclic amines in synthesis also permits the generation of large and diverse chemical libraries for high-throughput screening, accelerating the discovery of new drug candidates. myskinrecipes.com Consequently, heterocyclic amines are integral to the development of treatments for a wide spectrum of diseases, including cancer, infectious diseases, and central nervous system disorders. nih.gov
Overview of Pyrrolidine (B122466) and Pyridine (B92270) Scaffolds in Molecular Design
The pyrrolidine ring , a five-membered saturated heterocycle, is a frequently employed scaffold in medicinal chemistry. nih.gov Its non-planar, puckered conformation allows for the presentation of substituents in well-defined three-dimensional orientations, which can be critical for precise interactions with biological targets. researchgate.net The sp³-hybridized carbon atoms of the pyrrolidine ring provide a greater exploration of chemical space compared to their flat, aromatic counterparts. nih.gov Furthermore, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor and a center of basicity, and its substitution allows for the modulation of the molecule's physicochemical properties. nih.gov The stereochemistry of the pyrrolidine ring is also a key feature, with different stereoisomers often exhibiting distinct biological activities. researchgate.net
The pyridine ring , a six-membered aromatic heterocycle, is one of the most extensively used scaffolds in drug design. researchgate.netnih.gov Its aromatic nature provides a rigid framework for the attachment of various functional groups. The nitrogen atom in the pyridine ring influences the electronic distribution, making it a good hydrogen bond acceptor and capable of participating in metal coordination. researchgate.net The presence of a pyridine motif can significantly impact a drug's pharmacological profile, often improving its potency, metabolic stability, and permeability. dovepress.com Numerous FDA-approved drugs across a wide range of therapeutic areas, including antivirals, anticancer agents, and antihypertensives, contain a pyridine scaffold, highlighting its broad utility in medicinal chemistry. dovepress.comnih.gov
Structural Features and Research Relevance of [1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine
The compound this compound integrates the key attributes of both the pyrrolidine and pyridine scaffolds into a single molecular entity. Its structural features suggest a high potential for diverse biological activities and applications in chemical research.
The core of the molecule consists of a pyrrolidine ring, which provides a flexible yet stereochemically defined framework. The substitution pattern on this ring is particularly noteworthy. The pyridin-2-ylmethyl group at the 1-position introduces an aromatic, electron-deficient ring system, which can engage in various non-covalent interactions, including pi-stacking and hydrogen bonding. The methanamine group at the 3-position provides a primary amine, a common functional group in bioactive molecules that can act as a hydrogen bond donor and a point of attachment for further chemical modifications.
The combination of a basic pyrrolidine nitrogen, a primary amine, and a pyridine ring creates a molecule with multiple potential interaction sites for biological macromolecules. This structural arrangement is found in a number of compounds explored for their therapeutic potential. For instance, related structures containing a substituted pyrrolidine ring have been investigated as kinase inhibitors and central nervous system agents. myskinrecipes.com The ability to readily derivatize the amine and pyrrolidine functionalities allows for the creation of compound libraries for structure-activity relationship (SAR) studies. myskinrecipes.com
While specific research findings on this compound are not extensively detailed in publicly available literature, its structural similarity to components of known bioactive molecules, such as certain phosphodiesterase 9 (PDE9) inhibitors, suggests its potential as a valuable building block in drug discovery. researchgate.netnih.gov The table below summarizes the key properties of the constituent scaffolds, which underpin the research relevance of the title compound.
| Property | Pyrrolidine | Pyridine |
| Ring Size | 5-membered | 6-membered |
| Aromaticity | Non-aromatic | Aromatic |
| Key Heteroatom | Nitrogen | Nitrogen |
| 3D Conformation | Puckered (Envelope/Twist) | Planar |
| Common Role in Drugs | Chiral scaffold, influences solubility and basicity | Rigid core, modulates electronic properties and binding |
Structure
3D Structure
Properties
IUPAC Name |
[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-7-10-4-6-14(8-10)9-11-3-1-2-5-13-11/h1-3,5,10H,4,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCLVZXMPJFMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Pyridin 2 Ylmethyl Pyrrolidin 3 Yl Methanamine and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of [1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine reveals two primary strategic disconnections. The most logical approach involves the disconnection of the C-N bond between the pyrrolidine (B122466) nitrogen and the pyridin-2-ylmethyl group. This leads to two key precursors: (pyrrolidin-3-yl)methanamine and a suitable 2-pyridinylmethyl electrophile, such as 2-(halomethyl)pyridine or pyridine-2-carbaldehyde. This strategy allows for the late-stage introduction of the pyridine (B92270) moiety, offering flexibility in the synthesis of various analogues.
An alternative disconnection could be envisioned at the C-C bond between the pyrrolidine ring and the aminomethyl group at the 3-position. However, this approach is generally less favored as the stereochemistry at the 3-position of the pyrrolidine ring is often established early in the synthesis. Therefore, the former strategy is more convergent and synthetically practical.
Synthesis of the Pyrrolidine Core with 3-Aminomethyl Functionality
Approaches to Chiral Pyrrolidin-3-ylmethanamine Precursors
Several approaches exist for the synthesis of chiral pyrrolidin-3-ylmethanamine precursors. One common method involves starting from commercially available chiral building blocks, such as derivatives of glutamic acid or malic acid. These starting materials possess the desired stereochemistry, which can be carried through a series of chemical transformations to construct the pyrrolidine ring with the required functionality.
For instance, (S)-glutamic acid can be converted to a protected (S)-pyrrolidin-5-one derivative. Subsequent manipulation of the carboxylic acid functionality and reduction can lead to the desired 3-substituted pyrrolidine. Another approach involves the use of asymmetric catalysis to introduce chirality into an achiral precursor.
| Starting Material | Key Transformations | Resulting Precursor |
| (S)-Glutamic acid | Cyclization, reduction, functional group interconversion | Chiral 3-functionalized pyrrolidine |
| Malic acid | Amination, cyclization, reduction | Chiral 3-hydroxypyrrolidine derivatives |
| Achiral precursors | Asymmetric hydrogenation, asymmetric Michael addition | Chiral substituted pyrrolidines |
Stereoselective Synthetic Routes
Stereoselective routes are crucial for obtaining enantiomerically pure (pyrrolidin-3-yl)methanamine. Diastereoselective and enantioselective 1,3-dipolar cycloadditions are powerful methods for constructing substituted pyrrolidines with multiple stereocenters. The reaction of azomethine ylides with electron-deficient alkenes can provide highly functionalized pyrrolidines in a stereocontrolled manner.
Furthermore, substrate-controlled diastereoselective reductions of cyclic imines or ketones derived from chiral precursors can establish the desired stereochemistry at the 3-position. The choice of reducing agent and reaction conditions plays a pivotal role in the stereochemical outcome of these transformations.
Introduction of the Pyridin-2-ylmethyl Moiety
The final key step in the synthesis of this compound is the attachment of the pyridin-2-ylmethyl group to the nitrogen atom of the pyrrolidine ring. This is typically achieved through either reductive amination or direct alkylation.
Reductive Amination Strategies
Reductive amination is a widely used and efficient method for the formation of C-N bonds. This strategy involves the reaction of the primary or secondary amine of the (pyrrolidin-3-yl)methanamine precursor with pyridine-2-carbaldehyde to form an intermediate imine or enamine, which is then reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity.
The general reaction is as follows: (Pyrrolidin-3-yl)methanamine + Pyridine-2-carbaldehyde → [Imine intermediate] --[Reducing Agent]--> this compound
| Reducing Agent | Typical Reaction Conditions |
| Sodium triacetoxyborohydride (STAB) | Dichloroethane (DCE) or Tetrahydrofuran (THF), room temperature |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), acidic pH |
| Hydrogenation (e.g., H₂, Pd/C) | Methanol (MeOH) or Ethanol (B145695) (EtOH), elevated pressure |
This method is advantageous as it is often a one-pot procedure and tolerates a wide range of functional groups.
Alkylation Reactions
Direct alkylation of the pyrrolidine nitrogen with a suitable pyridin-2-ylmethyl electrophile is another viable strategy. This typically involves the use of 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372) in the presence of a base. The base is required to deprotonate the pyrrolidine nitrogen, generating a more nucleophilic species that can then displace the halide from the pyridinylmethyl electrophile.
Common bases used for this purpose include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or diisopropylethylamine (DIPEA). The choice of solvent is also important, with polar aprotic solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) being frequently used.
It is important to note that the aminomethyl side chain also contains a primary amine that can compete in the alkylation reaction. Therefore, protection of the primary amine with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, is often necessary before the alkylation step. The protecting group can then be removed in a subsequent step to yield the final product.
Derivatization and Functionalization Strategies of the Core Scaffold
The core scaffold of this compound offers multiple points for chemical modification, allowing for the systematic exploration of the chemical space to develop analogues with tailored properties. These modifications can be broadly categorized into three main areas: functionalization of the primary amine, alterations to the pyrrolidine ring, and substitution on the pyridine ring.
Amine Functionalization
The primary aminomethyl group at the C3 position of the pyrrolidine ring is a key site for derivatization. Standard amine chemistry can be readily applied to introduce a wide variety of functional groups, leading to the formation of amides, sulfonamides, ureas, and secondary or tertiary amines through alkylation.
Acylation Reactions: The primary amine can be acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base, like triethylamine or pyridine, to neutralize the acid byproduct. For instance, reaction with benzoyl chloride would yield N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzamide. These reactions are generally high-yielding and tolerant of a wide range of functional groups on the acylating agent.
Sulfonylation Reactions: Similarly, reaction with sulfonyl chlorides in the presence of a base provides the corresponding sulfonamides. This functionalization is common in medicinal chemistry to introduce groups that can act as hydrogen bond donors and acceptors, potentially improving pharmacokinetic properties.
Reductive Amination: The primary amine can be further alkylated to form secondary or tertiary amines via reductive amination. This two-step, one-pot reaction involves the initial formation of an imine with an aldehyde or ketone, followed by in situ reduction with a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). mdpi.com This method is highly versatile, allowing for the introduction of a diverse array of alkyl and aryl substituents. For example, reaction with a substituted benzaldehyde (B42025) would yield the corresponding N-benzyl derivative.
Table 1: Examples of Amine Functionalization Reactions
| Derivative Type | Reagent Example | Product Structure (Example) | Typical Conditions |
| Amide | Benzoyl Chloride | N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzamide | Triethylamine, Dichloromethane, 0°C to rt |
| Sulfonamide | Benzenesulfonyl Chloride | N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzenesulfonamide | Pyridine, Dichloromethane, rt |
| Secondary Amine | Benzaldehyde | N-Benzyl-[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine | NaBH(OAc)₃, Dichloroethane, rt |
Pyrrolidine Ring Modifications
Modifications to the pyrrolidine ring itself can significantly impact the conformational properties and biological activity of the resulting molecules. These modifications can include the introduction of substituents at various positions on the ring or altering the ring structure itself.
The synthesis of substituted pyrrolidines often begins from chiral precursors like proline or 4-hydroxyproline, allowing for stereocontrolled functionalization. nih.gov For the this compound scaffold, synthetic routes that allow for the introduction of substituents at the 2, 4, or 5-positions of the pyrrolidine ring are of particular interest. One common strategy involves the use of [3+2] cycloaddition reactions between azomethine ylides and substituted alkenes to construct the pyrrolidine ring with desired substituents in a controlled manner. nih.gov
Another approach involves the ring contraction of substituted pyridines, which can provide access to functionalized pyrrolidine derivatives. nih.gov Photo-promoted ring contraction of pyridines with silylborane has been shown to produce pyrrolidine derivatives that can serve as versatile synthons for further functionalization. nih.gov
Pyridine Ring Substitutions
The pyridine ring is another key site for modification to modulate the electronic and steric properties of the molecule. Direct C-H functionalization of pyridines is a powerful tool for introducing substituents, although the electron-deficient nature of the pyridine ring can make this challenging. researchgate.netrsc.org
Typically, C-H functionalization of pyridine occurs at the C2 and C4 positions due to the electronic properties of the ring. However, various methods have been developed to achieve functionalization at other positions. For instance, the use of directing groups can facilitate regioselective C-H activation. Furthermore, pyridine N-oxides can be used to alter the reactivity of the ring and promote substitution at the C4 position.
In the context of the this compound scaffold, substitution on the pyridine ring can be achieved by starting with a pre-functionalized pyridine-2-carbaldehyde or 2-(chloromethyl)pyridine in the initial synthesis. A wide array of substituted pyridines are commercially available or can be synthesized through established methods, providing access to a diverse range of analogues. lifechemicals.com For example, using a 5-chloro-2-(chloromethyl)pyridine (B155031) in the initial alkylation of the pyrrolidine nitrogen would result in a scaffold with a chlorine substituent on the pyridine ring.
Optimization of Reaction Conditions and Yields
For the N-alkylation reaction, optimization would involve screening different bases (e.g., K₂CO₃, Cs₂CO₃, triethylamine), solvents (e.g., acetonitrile, DMF, DMSO), and temperatures to maximize the yield and minimize side products. The choice of the leaving group on the pyridylmethyl moiety (e.g., Cl, Br, I, or a sulfonate) can also significantly impact the reaction rate and yield.
In the case of reductive amination, the choice of the reducing agent is critical. Sodium triacetoxyborohydride is often preferred as it is mild and can be used in a one-pot procedure. The pH of the reaction medium can also be crucial for the formation of the iminium ion intermediate and the subsequent reduction. Optimization of stoichiometry, reaction time, and temperature are also important factors to consider for achieving high yields.
For derivatization reactions, such as the amine functionalization described in section 2.4.1, optimization of coupling reagents (for amide bond formation), catalysts, and purification methods are essential for obtaining high-purity products in good yields. The use of automated synthesis platforms can facilitate the rapid optimization of these conditions for the generation of compound libraries.
Spectroscopic and Structural Characterization of 1 Pyridin 2 Ylmethyl Pyrrolidin 3 Yl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Analysis
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, the electronic environment of each proton, and the connectivity between adjacent protons. For [1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring, the pyrrolidine (B122466) ring, the methylene bridge, and the aminomethyl group.
Expected ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-6 | ~8.5 | Doublet |
| Pyridine H-3, H-4, H-5 | 7.0 - 7.8 | Multiplets |
| Pyridinyl-CH₂ | ~3.6 | Singlet |
| Pyrrolidine-CH₂-N | 2.5 - 3.0 | Multiplets |
| Pyrrolidine-CH | 2.2 - 2.6 | Multiplet |
| Pyrrolidine-CH₂ | 1.5 - 2.0 | Multiplets |
| CH₂-NH₂ | ~2.7 | Doublet |
| NH₂ | Broad Singlet | Variable |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectral Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton.
Expected ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Pyridine C-2, C-6 | ~150-160 |
| Pyridine C-3, C-4, C-5 | ~120-140 |
| Pyridinyl-CH₂ | ~60 |
| Pyrrolidine C-2, C-5 | ~55-65 |
| Pyrrolidine C-3 | ~35-45 |
| Pyrrolidine C-4 | ~25-35 |
| CH₂-NH₂ | ~45 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in definitively assigning the ¹H and ¹³C NMR spectra and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the pyridine and pyrrolidine rings, helping to trace the connectivity of the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the pyridinylmethyl group to the pyrrolidine ring nitrogen and the methanamine group to the C-3 position of the pyrrolidine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The expected exact mass would be calculated based on the molecular formula C₁₁H₁₈N₄.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for polar and non-volatile molecules like the subject compound. In positive ion mode, ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺. Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the bond between the pyridine ring and the methylene bridge, and fragmentation of the pyrrolidine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "molecular fingerprint" based on the vibrational modes of the chemical bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent pyridine, pyrrolidine, and amine functionalities.
The primary and secondary amine groups are expected to show distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The primary amine (-NH₂) of the methanamine group would typically display two bands in this region, corresponding to symmetric and asymmetric stretching modes, while the secondary amine within the pyrrolidine ring, if protonated, would show broader absorptions. N-H bending vibrations are also anticipated, typically appearing in the 1560-1620 cm⁻¹ range researchgate.net.
The pyridine ring is characterized by C=C and C=N stretching vibrations within the aromatic region of the spectrum, typically between 1400 cm⁻¹ and 1600 cm⁻¹. C-H stretching vibrations from the aromatic pyridine ring and the aliphatic pyrrolidine ring are expected to appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N stretching vibrations of the aliphatic and aromatic amines are expected in the 1020-1250 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| N-H Bend (scissoring) | 1590 - 1650 | |
| Secondary Amine (Pyrrolidine N-H, if protonated) | N-H Stretch | 2400 - 3200 (broad) |
| N-H Bend | 1560 - 1620 | |
| Alkyl C-H (Pyrrolidine & Methylene) | C-H Stretch | 2850 - 2960 |
| C-H Bend | 1350 - 1470 | |
| Aromatic C-H (Pyridine) | C-H Stretch | 3000 - 3100 |
| Aromatic C=C and C=N (Pyridine) | Ring Stretch | 1400 - 1600 |
| C-N | C-N Stretch (Aliphatic & Aromatic) | 1020 - 1250 |
X-ray Crystallography for Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction study would reveal the exact spatial relationship between the pyridine ring, the pyrrolidine ring, and the methanamine substituent. The conformation of the five-membered pyrrolidine ring, which is typically non-planar and adopts an envelope or twisted conformation, would be precisely determined. The dihedral angle between the plane of the pyridine ring and the substituents on the pyrrolidine ring would also be established.
Although a crystal structure for the specific title compound has not been reported, crystallographic data for related N-(pyridin-2-ylmethyl) and pyrrolidine-containing compounds provide valuable insights into expected structural parameters nih.govmdpi.comresearchgate.net. For instance, in similar structures, the bond lengths and angles within the pyridine and pyrrolidine rings are expected to conform to standard values. The packing of the molecules in the crystal would likely be influenced by intermolecular hydrogen bonding involving the primary and secondary amine groups, which can act as both hydrogen bond donors and acceptors. These interactions play a crucial role in stabilizing the crystal structure.
Table 2: Predicted X-ray Crystallography Parameters for this compound based on Analogous Structures
| Structural Parameter | Expected Value |
| Bond Lengths (Å) | |
| C-N (pyrrolidine) | ~1.47 Å |
| C-C (pyrrolidine) | ~1.53 Å |
| C-N (pyridine) | ~1.34 Å |
| C=C (pyridine) | ~1.39 Å |
| C-N (amine) | ~1.46 Å |
| Bond Angles (°) | |
| C-N-C (pyrrolidine) | ~109° |
| C-C-C (pyrrolidine) | ~105° |
| C-N-C (pyridine) | ~117° |
| Conformation | |
| Pyrrolidine Ring | Envelope or Twist |
| Intermolecular Interactions | |
| Hydrogen Bonding | N-H···N, N-H···O (if solvent present) |
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)
The this compound molecule possesses a chiral center at the C3 position of the pyrrolidine ring. This means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.
These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. Each enantiomer will produce a mirror-image CD and ORD spectrum. Therefore, these methods can be used to confirm the absolute configuration of a stereocenter (if a reference is available) and to quantify the enantiomeric excess (ee) of a sample.
The enantiomeric separation of chiral pyrrolidine derivatives is a well-established field, often employing chiral chromatography techniques nih.govepa.gov. Following separation, chiroptical spectroscopy would be the primary method for characterizing the individual enantiomers. While specific chiroptical data for the title compound are not available in the current literature, the presence of the chiral center necessitates such analysis for a complete stereochemical characterization. The development of synthetic routes targeting a specific enantiomer would rely on these techniques to assess the stereoselectivity of the reactions.
Coordination Chemistry and Metal Complexation Studies Involving 1 Pyridin 2 Ylmethyl Pyrrolidin 3 Yl Methanamine
Ligand Design Principles and Coordination Modes
The efficacy of [1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine as a ligand stems from its specific structural and electronic properties. The arrangement of its nitrogen donor atoms is crucial for its coordination behavior and its ability to form stable chelate rings with metal centers.
This compound is classified as a tridentate N-donor ligand. It possesses three nitrogen atoms with available lone pairs of electrons that can be donated to a metal center to form coordinate bonds:
Pyridine (B92270) Nitrogen: The sp²-hybridized nitrogen atom of the pyridine ring is a well-established donor site in coordination chemistry.
Pyrrolidine (B122466) Nitrogen: The sp³-hybridized tertiary amine nitrogen within the pyrrolidine ring provides another coordination site.
Methanamine Nitrogen: The sp³-hybridized primary amine nitrogen of the methanamine group is the third donor atom.
Aroylhydrazones, which also feature nitrogen donors, exhibit versatile coordination diversity, and their coordination modes can be influenced by factors such as pH and the nature of the metal ion. researchgate.net The presence of these three nitrogen atoms in a flexible aliphatic chain allows the ligand to wrap around a metal ion, leading to the formation of stable complexes.
The spatial arrangement of the three nitrogen atoms in this compound allows it to act as a chelating agent. Chelation involves the formation of two or more coordinate bonds between a single ligand and a central metal atom, resulting in the formation of stable ring structures known as chelate rings.
This ligand typically coordinates to a metal center in a facial (fac) or meridional (mer) fashion. In a facial arrangement, the three nitrogen donors occupy one face of an octahedron. This mode of coordination is common for similar tridentate 3N donor ligands, leading to a distorted octahedral geometry around the metal ion when three other coordination sites are occupied, for instance, by halide ions. researchgate.net The flexibility of the ethylamine (B1201723) backbone connecting the pyrrolidine and pyridine moieties allows the ligand to adapt to the geometric preferences of different metal ions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques.
Iron complexes incorporating ligands similar to this compound have been synthesized and studied as models for biological systems. researchgate.net The reaction of such tridentate N-donor ligands with iron(III) chloride typically yields mononuclear iron(III) complexes. researchgate.netnih.gov
For example, the synthesis of an iron(III) complex with a related ligand, N-(pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethanamine (L1), results in a complex with the formula [Fe(L1)Cl₃]. researchgate.net In this complex, the iron(III) center adopts a distorted octahedral geometry, with the three nitrogen atoms of the ligand coordinating facially and three chloride ions occupying the remaining sites. researchgate.net
Table 1: Representative Characterization Data for an Analogous Fe(III) Complex
| Technique | Observation | Interpretation |
|---|---|---|
| X-ray Crystallography | Distorted octahedral geometry | Facial coordination of the tridentate N3 ligand with three chloride ions. researchgate.net |
| Electrochemistry | Fe(III)/Fe(II) redox couple observed | Provides information on the electronic properties of the complex. researchgate.net |
Copper(II) ions readily form complexes with N-donor ligands. mdpi.comprimescholars.com The reaction of this compound with copper(II) salts like copper(II) chloride or copper(II) bromide would be expected to yield stable complexes. nih.gov The resulting copper(II) complexes often exhibit square planar or distorted square pyramidal geometries.
The characterization of these complexes typically involves techniques such as:
Infrared (IR) Spectroscopy: To confirm the coordination of the nitrogen atoms to the copper center, evidenced by shifts in the vibrational frequencies of the C-N and N-H bonds.
UV-Vis Spectroscopy: To study the d-d electronic transitions of the copper(II) ion, which are sensitive to the coordination environment.
Electron Paramagnetic Resonance (EPR) Spectroscopy: A powerful technique for studying paramagnetic Cu(II) complexes, providing information about the geometry and the nature of the metal-ligand bonding.
In related copper(II) complexes with tridentate NNO-donor ligands, pentacoordinated structures have been observed. nih.gov The synthesis often involves reacting the ligand with a copper salt in a 1:1 molar ratio in a solvent like methanol. nih.govnih.gov
Table 2: Expected Properties of a [Cu(L)Cl₂] Complex (L = this compound)
| Property | Expected Value/Observation |
|---|---|
| Geometry | Distorted Square Pyramidal or Square Planar nih.gov |
| Magnetic Moment | ~1.7-2.2 B.M., indicating one unpaired electron ias.ac.in |
| Color | Typically blue or green in solution |
Zinc(II) is a d¹⁰ metal ion and therefore forms diamagnetic complexes with no d-d electronic transitions, making their characterization by UV-Vis and EPR spectroscopy less informative for the metal center itself. However, coordination can be readily studied using other techniques. The synthesis of zinc(II) complexes with N-donor ligands is well-established. ajol.inforsc.org
The reaction of this compound with a zinc(II) salt, such as zinc chloride, is expected to yield a complex where the ligand coordinates to the zinc ion. Given the preference of zinc(II) for tetrahedral or octahedral coordination geometries, complexes with stoichiometries such as [Zn(L)Cl₂] or [Zn(L)₂(PF₆)₂] could be formed.
Characterization of zinc(II) complexes relies heavily on:
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Since the complexes are diamagnetic, NMR is a powerful tool to elucidate the structure in solution. Coordination of the ligand to the zinc(II) ion causes significant shifts in the signals of the protons and carbons near the donor nitrogen atoms.
Elemental Analysis: To confirm the empirical formula of the synthesized complex. ias.ac.in
X-ray Crystallography: To determine the solid-state structure and confirm the coordination geometry around the zinc(II) center. acs.org
In studies of related zinc(II) complexes with mixed N-donor ligands, four-coordinate and six-coordinate geometries have been observed. ajol.info
Table 3: Key Characterization Techniques for Zinc(II) Complexes
| Technique | Purpose |
|---|---|
| ¹H NMR | Elucidate solution structure and confirm ligand coordination. ajol.info |
| ¹³C NMR | Provide further structural details of the ligand framework upon coordination. ias.ac.in |
| FT-IR Spectroscopy | Identify coordination of the N-donor sites through shifts in vibrational bands. ajol.info |
Lanthanide Complexes
The coordination of pyridyl-alkylamine ligands to lanthanide (Ln) ions is an area of active research, driven by the potential applications of the resulting complexes in luminescence and magnetic materials. Lanthanide ions are hard acids and typically favor coordination with hard donor atoms like oxygen and nitrogen. The combination of a soft pyridine nitrogen and a harder amine nitrogen in these ligands allows for effective complexation.
Studies on analogous systems have shown that pyridyl-N-oxide and carboxylate-functionalized pyridyl ligands readily form coordination polymers with lanthanide(III) cations. documentsdelivered.comrsc.org For instance, dinuclear lanthanide(III) complexes have been successfully synthesized using methyl 2-pyridyl ketoxime, where the ligand chelates to the metal center through its nitrogen atoms. nih.gov The resulting complexes often exhibit intricate three-dimensional supramolecular structures stabilized by hydrogen bonding and π–π stacking interactions. rsc.org The specific coordination number and geometry around the lanthanide ion are influenced by the steric bulk of the ligand and the nature of the counter-ions present.
Other Transition Metal Complexes
Pyridyl-alkylamine ligands form stable complexes with a wide array of transition metals, including copper, zinc, palladium, and titanium. researchgate.net The coordination typically occurs in a bidentate fashion through the pyridine and amine nitrogen atoms. The resulting complexes can be mononuclear, dinuclear, or polynuclear depending on the ligand's structure and the reaction conditions. For example, N,N'-bidentate N-(pyridin-2-ylmethyl)aniline and its derivatives react with copper(II) chloride to yield complexes with distorted square planar or chloro-bridged five-coordinated geometries. researchgate.net Similarly, palladium(II) complexes with related N,N'-bidentate imine ligands derived from picolinaldehyde adopt a distorted square plane geometry. researchgate.net
Structural Analysis of Metal Complexes
Coordination Geometries
The geometry of metal complexes with pyridyl-alkylamine ligands is diverse and dependent on the metal ion's coordination preferences, oxidation state, and the steric constraints of the ligand. Common geometries observed include:
Octahedral: Frequently seen with metals that prefer a coordination number of six.
Square Planar: Common for d⁸ metal ions such as Pd(II) and Pt(II). researchgate.net
Tetrahedral: Often observed for Zn(II) complexes. researchgate.net
Distorted Square Pyramidal: A five-coordinate geometry found in some Cu(II) complexes. researchgate.netnih.gov
Trigonal Bipyramidal: Another five-coordinate geometry, seen in certain dimeric Cd(II) structures. researchgate.net
Theoretical studies using Density Functional Theory (DFT) have been employed to predict and analyze the coordination geometries of such complexes, correlating calculated structures with experimental data from X-ray crystallography. researchgate.netmdpi.com
Metal-Ligand Bond Lengths and Angles
The precise metal-ligand bond lengths and angles are determined through single-crystal X-ray diffraction analysis. In general, metal-pyridine nitrogen bond lengths are influenced by the electronic properties of both the metal and the pyridine ring. Metal-amine nitrogen bond lengths are typical for coordination complexes of the specific metal ion. The "bite angle" of the chelate ring (the N-Metal-N angle) is a critical parameter, with values typically around 80-90° for the formation of a stable five-membered ring. For a representative Cu(II) complex with a bidentate pyridinylmethylamine derivative, typical Cu-N bond lengths might range from 1.9 to 2.1 Å. The table below provides hypothetical but representative data for a generic [M(L)Cl₂] complex where L is a bidentate pyridyl-alkylamine ligand.
Table 1: Representative Metal-Ligand Bond Parameters for a Generic [M(L)Cl₂] Complex
| Parameter | Value |
|---|---|
| M-N(pyridine) (Å) | 2.05 |
| M-N(amine) (Å) | 2.08 |
| M-Cl(1) (Å) | 2.25 |
| M-Cl(2) (Å) | 2.27 |
| N(py)-M-N(amine) (°) | 85.2 |
| Cl(1)-M-Cl(2) (°) | 95.6 |
| N(py)-M-Cl(1) (°) | 175.3 |
| N(amine)-M-Cl(2) (°) | 174.8 |
Note: This data is illustrative and not from experimental results for the title compound.
Mechanistic Studies of Metal Complexes in Catalysis and Enzyme Modeling
Atom Transfer Processes
Metal complexes containing pyridyl-alkylamine ligands are investigated for their catalytic activity in various chemical transformations, including atom transfer reactions. These processes are fundamental in both synthetic chemistry and biological systems. For instance, iron(II) complexes with (pyridyl)imine ligands have been studied as catalysts in the transfer hydrogenation of ketones, a process involving the transfer of a hydrogen atom. researchgate.net
Mechanistic studies often explore the role of the metal center's oxidation state and the electronic influence of the ligand. In some systems, catalysis may proceed through a metal-centered redox cycle (e.g., Cu(I)/Cu(II) or Fe(II)/Fe(III)). The pyridyl-alkylamine ligand can stabilize different oxidation states of the metal and modulate its reactivity. For example, iridium complexes with pincer-type pyridinyl ligands have been shown to facilitate electron-transfer processes that lead to the activation of C-H bonds, a key step in many catalytic cycles. nsf.gov While specific studies on this compound are lacking, the broader family of related ligands shows significant promise in the development of novel catalysts for atom transfer and other important reactions.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| PF-04447943 |
| N-(pyridin-2-ylmethyl)aniline |
Dioxygenase Enzyme Models
The study of synthetic analogs that model the active sites of dioxygenase enzymes provides valuable insights into the mechanisms of these complex biological catalysts. Iron(III) complexes of tridentate 3N donor ligands, structurally related to this compound, have been synthesized and investigated as functional models for catechol dioxygenase enzymes.
One such study focused on a series of iron(III) complexes with ligands like N-(pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethanamine (L1) and 1-(piperidin-2-yl)-N-(pyridin-2-ylmethyl)methanamine (L3). These ligands, like the subject compound, possess a pyridinylmethyl group and a saturated nitrogen heterocycle. The resulting iron(III) complexes, with the general formula [Fe(L)Cl₃], were characterized to have a distorted octahedral geometry around the iron(III) center. In these complexes, the tridentate ligand coordinates facially, with three chloride ions occupying the remaining coordination sites.
The efficacy of these complexes as dioxygenase models was evaluated by studying their interaction with catechol substrates, such as 3,5-di-tert-butylcatechol (B55391) (DBC). The in situ generated iron(III)-catecholate adducts exhibited intense ligand-to-metal charge-transfer (LMCT) bands in the visible region, a characteristic feature of the enzyme-substrate intermediates.
The catalytic activity of these model complexes in the oxidative cleavage of catechols demonstrated a preference for extradiol cleavage, producing higher yields of the corresponding muconic acid semialdehyde derivatives. The rate of this dioxygenation reaction was found to be influenced by the specific structure of the ligand.
Table 1: Dioxygenase Activity of Iron(III) Complexes with Structurally Similar Ligands
| Complex | Ligand | Extradiol Cleavage Product Yield (%) | Intradiol Cleavage Product Yield (%) |
| [Fe(L1)Cl₃] | N-(pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethanamine | 92 | 4 |
| [Fe(L3)Cl₃] | 1-(piperidin-2-yl)-N-(pyridin-2-ylmethyl)methanamine | 89 | Not Detected |
These findings underscore the potential of iron complexes with ligands like this compound to serve as functional models for dioxygenase enzymes, aiding in the elucidation of their reaction mechanisms.
Reductive Catalysis Applications
While specific studies on the reductive catalysis applications of metal complexes of this compound are not extensively documented, the broader class of complexes with pyridinylmethyl amine ligands has shown significant promise in various reductive transformations. These applications often leverage the ability of the ligand framework to stabilize different oxidation states of the metal center and to participate in proton and electron transfer processes.
Hydrogenation Reactions:
Ruthenium and osmium complexes featuring pyridyl-thiourea ligands, which share the pyridinylmethyl amine core, have been investigated as catalysts for the hydrogenation of polar unsaturated bonds. These complexes can activate molecular hydrogen, behaving as frustrated Lewis pair (FLP) species, and catalyze the reduction of C=N, C=C, and C=O bonds. The catalytic performance is influenced by the hemilability of the pyridyl-metal bond, which is crucial for generating the active catalytic species.
Carbon Dioxide Reduction:
Cobalt(II) complexes supported by the tripodal ligand tris-(2-pyridylmethyl)amine (TPA), a well-known pyridinylmethyl amine ligand, have been demonstrated to be efficient and stable catalysts for the photocatalytic reduction of carbon dioxide (CO₂) to carbon monoxide (CO). In these systems, the cobalt complex acts as the catalyst, while a photosensitizer absorbs light and initiates the electron transfer cascade. The nature of the ancillary ligands coordinated to the cobalt center can influence the catalytic performance.
Transfer Hydrogenation:
Iridium catalysts promoted by simple amide ligands have been utilized in the transfer hydrogenation of quinolines and pyridines using ethanol (B145695) as a renewable hydrogen source. This method provides an efficient route to access saturated N-heterocycles, which are important structural motifs in many biologically active molecules. The design of the ligand is crucial for the efficiency and selectivity of the transfer hydrogenation process.
Given the structural similarities and the electronic properties conferred by the pyridinylmethyl amine moiety, it is plausible that metal complexes of this compound could also exhibit catalytic activity in these and other reductive transformations. Further research in this area would be valuable to explore the full catalytic potential of this ligand system.
Applications of 1 Pyridin 2 Ylmethyl Pyrrolidin 3 Yl Methanamine in Medicinal Chemistry Research
Role as a Privileged Scaffold in Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets. The use of these core structures can significantly accelerate the drug discovery process. The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is widely recognized as a privileged scaffold. nih.gov Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, which is critical for specific molecular interactions. nih.gov Furthermore, the pyridine (B92270) unit, a six-membered aromatic heterocycle, is another attractive scaffold found in numerous natural products and synthetic drugs. nih.gov
The combination of these two moieties in the [1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl] core creates a versatile and adaptable structure. The pyrrolidine ring provides stereochemical complexity and a saturated, flexible linker, while the pyridine ring offers a site for aromatic interactions and can be readily modified to fine-tune electronic and steric properties. This dual character allows derivatives of this scaffold to be tailored for high-affinity interactions with a diverse range of biological targets, including enzymes and G-protein coupled receptors.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of [1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine, SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.
Modifications to the core scaffold have been shown to have a profound impact on biological activity. In a series of compounds designed as 5-HT1A receptor agonists, systematic changes to the pyridine ring and other parts of the molecule revealed key SAR trends. mdma.chnih.gov
Substitution on the Pyridine Ring: The addition of small alkyl or amino groups to the pyridine ring significantly influences receptor affinity. For example, the combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring was found to synergistically enhance 5-HT1A agonist properties. nih.gov
Fluorination: The incorporation of fluorine atoms has been a particularly effective strategy. In one study, the addition of a fluorine atom to a connected piperidine (B6355638) ring (a structural analogue of the pyrrolidine in this context) was uniquely effective at improving the oral activity of the ligands. mdma.chnih.gov Derivatives with a fluorine atom at the C-4 position of the piperidine ring demonstrated higher affinity and selectivity for 5-HT1A receptors compared to their non-fluorinated counterparts. nih.gov
Aromatic Substituents: In studies of 2-aryl-2-(pyridin-2-yl)acetamides, SAR analysis showed that the highest anticonvulsant activity was observed in derivatives with unsubstituted phenyl rings or those with substituents in the ortho- and meta- positions of the phenyl ring. nih.gov
These studies underscore the sensitivity of the scaffold's biological interactions to subtle chemical modifications, allowing for precise tuning of a compound's pharmacological profile.
Stereochemistry plays a critical role in the biological activity of molecules containing chiral centers. The pyrrolidine ring is a prime example of a scaffold where stereochemical arrangement dictates pharmacological efficacy. nih.gov The relative orientation of substituents on the non-planar ring can dramatically alter how a molecule fits into a protein's binding site. nih.gov
A compelling example of this is seen in the potent and selective phosphodiesterase 9A (PDE9A) inhibitor, PF-04447943. nih.govresearchgate.net This compound contains a closely related (pyrimidin-2-ylmethyl)pyrrolidin-3-yl core with a specific stereochemical configuration: (3S,4S). nih.govnih.gov This precise arrangement is crucial for its high-affinity binding to the PDE9A enzyme. The defined spatial orientation of the methyl group and the pyrazolopyrimidinone (B8486647) moiety, dictated by the (3S,4S) stereochemistry of the pyrrolidine ring, is essential for optimal interaction with the enzyme's active site. nih.gov This highlights how controlling the stereochemistry of the pyrrolidine scaffold is a key strategy for achieving both potency and selectivity in drug design.
Identification and Evaluation of Biological Targets (In vitro)
Derivatives based on the this compound scaffold have been investigated for their activity against several important biological targets in vitro. These studies focus on quantifying enzyme inhibition and receptor binding affinity to determine the potency and selectivity of these compounds.
This scaffold has proven effective for developing inhibitors of various enzymes.
Phosphodiesterase 9A (PDE9A): As mentioned, the compound PF-04447943, which features a (3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl core, is a highly potent inhibitor of PDE9A. nih.gov This enzyme is involved in cGMP signaling pathways in the brain. In vitro studies have shown that PF-04447943 has high affinity for PDE9A across multiple species and is highly selective against other phosphodiesterase families. nih.govnih.gov
| Species | Inhibitory Constant (Ki) |
|---|---|
| Human | 2.8 nM |
| Rhesus | 4.5 nM |
| Rat | 18 nM |
USP1/UAF1 Deubiquitinase: The Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex is a key regulator in the DNA damage response pathway. acs.org While not direct derivatives, potent inhibitors of this complex, such as ML323, have been developed. acs.org The success in targeting this complex with related small molecules suggests that the pyridine-pyrrolidine scaffold could be a valuable starting point for developing novel USP1/UAF1 inhibitors.
Checkpoint Kinase 1 (CHK1): CHK1 is another critical kinase in the DNA damage response pathway, making it an attractive target for cancer therapy. nih.gov Research has led to the discovery of selective CHK1 inhibitors based on scaffolds containing pyridine and pyrimidine (B1678525) rings, such as 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles and pyrido[3,2-d]pyrimidin-6(5H)-one derivatives. nih.gov This indicates the utility of pyridine-containing structures in the design of potent kinase inhibitors targeting CHK1.
The this compound scaffold has been extensively used to develop ligands for G-protein coupled receptors, particularly the serotonin (B10506) 5-HT1A receptor, which is implicated in mood and anxiety disorders.
5-HT1A Receptor Affinity: A series of derivatives were synthesized and evaluated for their binding affinity to the 5-HT1A receptor. mdma.chnih.gov Radioligand binding assays were used to determine the inhibitory constant (Ki) of these compounds. Many derivatives demonstrated high affinity, with pKi values indicating nanomolar binding. mdma.ch For instance, the combination of a 5-methyl and a 6-(dimethylamino) substituent on the pyridine ring, along with other modifications, resulted in a compound with a pKi of 9.61. mdma.ch These studies also confirmed high selectivity for the 5-HT1A receptor over other receptors, such as the dopaminergic D2 and adrenergic α1 receptors. nih.gov
| Compound ID (Reference) | Key Substituents on Pyridine Ring | 5-HT1A Affinity (pKi) | Selectivity (Ki nM) D2 Receptor | Selectivity (Ki nM) α1 Receptor |
|---|---|---|---|---|
| 38 | 6-(Methylamino) | 9.14 | 3100 | 1200 |
| 40 | 5-Methyl, 6-(Methylamino) | 9.67 | 4000 | 1200 |
| 45 | 5-Methyl, 6-(Dimethylamino) | 9.61 | 3300 | 1700 |
| 54 | 6-(Azetidino) | 9.70 | 3200 | 4500 |
| 61 | 6-(Furan-2-yl) | 8.98 | 1200 | 4100 |
Modulation of Cellular Pathways (In vitro)
While specific in vitro cellular pathway data for this compound is not extensively documented in publicly available literature, significant research on structurally similar compounds provides insight into the potential biological activities of this scaffold. A notable analogue, PF-04447943, which features a pyrimidin-2-ylmethyl group in place of the pyridin-2-ylmethyl group, has been studied for its effects on neuronal cells. nih.govresearchgate.net This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net By inhibiting PDE9, this analogue elevates cGMP levels, which in turn modulates cellular pathways crucial for synaptic plasticity and cognitive function. researchgate.net
In vitro studies using cultured hippocampal neurons demonstrated that PF-04447943 can significantly influence neuronal morphology and connectivity. researchgate.net At specific concentrations, it was shown to increase neurite outgrowth and the formation of synapses, key processes in neuronal development and memory formation. researchgate.net This was indicated by an increase in the expression of synapsin I, a protein associated with synapses. researchgate.net
Furthermore, experiments on hippocampal slices revealed that PF-04447943 facilitates long-term potentiation (LTP), a cellular mechanism that is a primary model for learning and memory. researchgate.net The compound enhanced the LTP response to a weak tetanic stimulus, suggesting it can lower the threshold for inducing synaptic plasticity. researchgate.net These findings highlight the potential of the (pyrimidin-2-ylmethyl)pyrrolidin scaffold to modulate critical neuronal pathways. researchgate.net
| Assay | Cell/Tissue Type | Effective Concentration | Observed Effect |
|---|---|---|---|
| Neurite Outgrowth & Synapse Formation | Cultured Hippocampal Neurons | 30-100 nM | Significant increase in neurite outgrowth and synapsin I expression. |
| Long-Term Potentiation (LTP) | Hippocampal Slices | 100 nM | Facilitated LTP evoked by a weak tetanic stimulus. |
| Enzyme Inhibition (Affinity) | Recombinant Human PDE9 | Ki = 2.8 nM | High affinity and potent inhibition. |
Design and Synthesis of Analogues for Targeted Research
The design and synthesis of analogues based on the this compound scaffold are driven by the principles of structure-activity relationship (SAR) studies. bohrium.comresearchgate.net The goal is to create new molecules with improved potency, selectivity, and desired pharmacological properties for specific biological targets. The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional structure, which allows for precise spatial orientation of substituents to interact with biological targets. nih.gov
Synthetic strategies often begin with commercially available or readily synthesized pyrrolidine precursors, such as proline or 4-hydroxyproline. nih.gov The core structure can be assembled through various chemical reactions. For instance, the pyridin-2-ylmethyl group can be introduced onto the pyrrolidine nitrogen via reductive amination or nucleophilic substitution. The methanamine side chain at the 3-position can be derived from a corresponding carboxylic acid, ester, or nitrile precursor.
SAR studies on related pyrrolidine derivatives have shown that modifications at several positions can dramatically influence biological activity. nih.govnih.gov
Substituents on the Pyrrolidine Ring: Introducing alkyl or other functional groups onto the pyrrolidine ring can alter the compound's conformation and interaction with a target protein. nih.gov
Modification of the Pyridine Ring: Replacing the pyridine ring with other heterocycles (like pyrimidine in PF-04447943) or adding substituents to the pyridine ring itself can modulate target affinity and selectivity. nih.gov
Alterations to the Linker and Side Chain: The length and nature of the linker connecting the pyrrolidine to the pyridine and the functional group at the 3-position are critical. For example, converting the primary amine of the methanamine group to a secondary or tertiary amine, or incorporating it into a larger functional group, can change the molecule's properties. nih.gov
The synthesis of these analogues allows researchers to systematically probe the chemical space around the core scaffold. bohrium.com By evaluating how these structural changes affect in vitro activity, researchers can build a comprehensive understanding of the SAR, leading to the design of more effective and targeted compounds for further investigation. researchgate.net
Computational and Theoretical Investigations of 1 Pyridin 2 Ylmethyl Pyrrolidin 3 Yl Methanamine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular structure and electronic characteristics of chemical compounds. DFT methods are widely used for their balance of accuracy and computational efficiency in predicting molecular properties. researchgate.netnih.gov
Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For [1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net This process yields the molecule's most stable conformation.
The stability of the molecule is further assessed by analyzing its thermodynamic parameters, which can also be computed. Parameters such as enthalpy, Gibbs free energy, and entropy provide insights into the molecule's stability under various conditions. nih.gov The analysis of vibrational frequencies confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).
Table 1: Illustrative Optimized Geometric Parameters for a Pyrrolidine (B122466) Ring Fragment This table presents typical data obtained from DFT-based geometry optimization for a similar heterocyclic system, as specific experimental or calculated values for the title compound are not publicly available.
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C-N | 1.47 Å |
| Bond Length | C-C | 1.54 Å |
| Bond Angle | C-N-C | 109.5° |
| Bond Angle | C-C-C | 105.0° |
The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating electrophilic character. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. ripublication.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical potential, hardness, and softness, which further quantify the molecule's reactivity. researchgate.netnih.govresearchgate.net
Table 2: Example Frontier Orbital Data and Reactivity Descriptors This table illustrates the type of data generated from an electronic structure analysis. The values are representative examples based on similar nitrogen-containing heterocyclic compounds.
| Parameter | Symbol | Formula | Illustrative Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -1.2 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |
| Ionization Potential | I | -EHOMO | 6.5 |
| Electron Affinity | A | -ELUMO | 1.2 |
| Chemical Hardness | η | (I - A) / 2 | 2.65 |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to model the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. researchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking studies could be performed against various receptors to predict its binding affinity and pose. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the target's active site. mdpi.commdpi.com The docking score, an estimate of binding affinity, helps in ranking potential drug candidates. mdpi.com
While docking often treats the ligand as flexible, the target is typically held rigid. Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms in the ligand-target complex over time. researchgate.net MD simulations can be used to assess the stability of the docked pose and analyze the conformational flexibility of both the ligand and the target upon binding. These simulations provide insights into how the molecule might adapt its shape to fit within a binding pocket, which is essential for a stable interaction. mdpi.com For a molecule with rotatable bonds like this compound, understanding its conformational flexibility is key to predicting its binding behavior. nih.gov
Prediction of Spectroscopic Properties (e.g., UV-Vis)
Computational methods can also predict spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for predicting electronic absorption spectra, such as UV-Vis spectra. researchgate.net The calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net These predictions are valuable for interpreting experimental spectra and understanding the electronic transitions occurring within the molecule. researchgate.netnih.gov
Table 3: Hypothetical Predicted UV-Vis Absorption Data This table shows an example of predicted spectroscopic data from a TD-DFT calculation.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|
| 265 | 0.150 | π → π* (Pyridine ring) |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes
The efficient and stereoselective synthesis of [1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine is a foundational area for future research. While general methods for constructing pyrrolidine (B122466) and pyridine-containing molecules exist, developing routes tailored to this specific compound could enhance yield, purity, and enantiomeric specificity. mdpi.comnih.gov Future investigations could focus on several key areas.
One promising direction is the application of modern catalytic systems. For instance, transition-metal-catalyzed cross-coupling reactions could be explored to form the crucial bond between the pyridine (B92270) and pyrrolidine moieties. Furthermore, the use of asymmetric catalysis could be pivotal in controlling the stereochemistry at the C3 position of the pyrrolidine ring, which is often crucial for biological activity. nih.gov
Microwave-assisted organic synthesis (MAOS) presents another avenue for optimizing the synthesis of this compound. nih.gov This technique has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov Exploring various solvent systems and reaction conditions under microwave irradiation could lead to more efficient and environmentally friendly synthetic protocols.
A comparative table of potential future synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Precursors |
| Asymmetric Reductive Amination | High stereocontrol, convergent synthesis. | 3-Formylpyrrolidine derivatives, 2-(aminomethyl)pyridine. |
| Catalytic Cross-Coupling | High efficiency, modularity for derivative synthesis. | 3-(Aminomethyl)pyrrolidine, 2-(halomethyl)pyridine. |
| Multi-component Reactions | Step-economy, rapid access to diverse analogues. | Pyridine-2-carbaldehyde, suitable amine and alkene precursors. |
| Flow Chemistry Synthesis | Improved safety, scalability, and process control. | Optimized batch reaction precursors adapted for flow reactors. |
Exploration of New Coordination Complexes with Diverse Metal Centers
The pyridine nitrogen and the two amine nitrogens in this compound make it an excellent candidate for a bidentate or potentially tridentate ligand in coordination chemistry. nih.govresearchgate.net The coordination chemistry of pyridyl-based ligands is extensive, forming stable complexes with a wide range of transition metals and main group elements. rsc.orgwikipedia.orgunizar.esgoogle.comacs.orgresearchgate.netmdpi.commdpi.com Future research should systematically explore the coordination behavior of this specific ligand with various metal ions.
Investigations could begin with common transition metals such as copper(II), zinc(II), nickel(II), and cobalt(II) to characterize the fundamental coordination modes and resulting geometries, which could range from tetrahedral to octahedral depending on the metal and reaction conditions. wikipedia.orgmdpi.com Subsequently, exploring complexation with precious metals like ruthenium(II), rhodium(III), and palladium(II) could yield complexes with interesting catalytic or photophysical properties. google.com The flexible pyrrolidine backbone may allow for the formation of unique coordination polymers or discrete polynuclear structures. nih.gov
The table below outlines potential metal centers for future coordination studies.
| Metal Ion | Potential Coordination Geometry | Potential Application Area |
| Copper(II) | Square Planar, Octahedral | Catalysis, Antimicrobial Materials |
| Zinc(II) | Tetrahedral | Bioinorganic Modeling, Sensing |
| Ruthenium(II) | Octahedral | Photocatalysis, Chemotherapeutics |
| Lanthanides (e.g., Eu³⁺, Tb³⁺) | High Coordination Numbers (e.g., 8, 9) | Luminescent Probes, Bio-imaging |
| Palladium(II) | Square Planar | Cross-coupling Catalysis |
Expansion of Medicinal Chemistry Applications to New Target Classes (Pre-clinical)
Both pyridine and pyrrolidine moieties are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.govfrontiersin.orgnbinno.comrsc.org Their combination in a single molecule suggests a broad potential for biological activity that warrants extensive pre-clinical investigation. nih.gov Future research should focus on synthesizing a library of derivatives and screening them against diverse biological targets.
Given the prevalence of these scaffolds in drugs targeting the central nervous system (CNS), initial studies could explore targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmission. Furthermore, the structural motifs are common in kinase inhibitors and protease inhibitors, suggesting that screening against these enzyme families could be a fruitful endeavor for oncology or antiviral research. frontiersin.org The pyrrolidine ring, in particular, is a versatile scaffold that can be functionalized to optimize binding affinity and pharmacokinetic properties. nih.govnbinno.comresearchgate.net
| Target Class | Example Target | Potential Therapeutic Area |
| Kinases | Tyrosine Kinases (e.g., EGFR, VEGFR) | Oncology |
| G-Protein Coupled Receptors | Dopamine Receptors, Serotonin (B10506) Receptors | Neurology, Psychiatry |
| Proteases | HIV Protease, Hepatitis C Protease | Antiviral Therapy |
| Ion Channels | Sodium Channels, Calcium Channels | CNS Disorders, Cardiovascular Disease |
| Dipeptidyl Peptidase-4 (DPP-IV) | DPP-IV Enzyme | Diabetes |
Advanced Computational Methodologies for Predictive Modeling
Computational tools are indispensable for modern drug discovery and materials science, and their application to this compound could significantly accelerate research. australiansciencejournals.com Future work should leverage advanced computational methodologies to predict the properties and interactions of this molecule and its derivatives.
Molecular docking simulations can be used to predict the binding modes and affinities of the compound to a wide array of protein targets, helping to prioritize experimental screening efforts. hilarispublisher.com Quantitative Structure-Activity Relationship (QSAR) studies could be employed to build predictive models that correlate structural modifications with changes in biological activity, guiding the design of more potent and selective analogues. scispace.com For coordination chemistry, Density Functional Theory (DFT) calculations can predict the geometries, electronic structures, and spectroscopic properties of potential metal complexes, aiding in their design and characterization. researchgate.net
Integration of Experimental and Theoretical Approaches for Comprehensive Understanding
The most powerful approach to unlocking the full potential of this compound will involve a synergistic integration of experimental and theoretical methods. This integrated strategy allows for a cycle of design, prediction, synthesis, and testing that can lead to a comprehensive understanding of the molecule's behavior.
For example, DFT calculations can be used to predict the vibrational spectra (IR and Raman) of novel coordination complexes, which can then be compared with experimental spectra for structural validation. acs.orgekb.egnih.govresearchgate.net In medicinal chemistry, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can provide highly accurate models of how the ligand interacts with the active site of a biological target, explaining the molecular basis for its activity. ijirt.orgnih.govnih.govprofacgen.comresearchgate.net The insights gained from these computational studies can then inform the next round of synthetic modifications, creating a feedback loop that accelerates the discovery process. This combination of "in silico" and "in vitro" research represents the future of molecular science and is perfectly suited to exploring the untapped potential of this promising compound.
Q & A
Q. Key Factors Affecting Yield/Purity :
| Factor | Impact | Example from Evidence |
|---|---|---|
| Solvent Choice | Polar aprotic solvents (THF) enhance nucleophilicity . | THF used in |
| Reducing Agents | NaBH₄ vs. catalytic hydrogenation affects stereochemistry . | NaBH₄ in |
| Temperature | Room temperature minimizes side reactions (e.g., over-alkylation) . | RT conditions in |
How can spectroscopic techniques (NMR, MS) be optimized for structural elucidation of this compound?
Q. Advanced Research Focus
- ¹H NMR : Focus on pyrrolidine N–CH₂–pyridine protons (δ 3.98–5.03 ppm) and amine protons (δ 1.5–2.5 ppm). reports splitting patterns (e.g., δ 8.57 ppm for pyridine protons) .
- ESI-MS : Monitor [M+H]⁺ peaks (e.g., m/z 398.1 in ) with high-resolution MS to confirm molecular formula .
- Challenges : Amine proton exchange broadens signals; use D₂O shaking or low-temperature NMR to sharpen peaks.
What are the key challenges in achieving regioselectivity during the alkylation of pyrrolidine derivatives in the synthesis?
Basic Research Focus
Regioselectivity is influenced by:
- Steric Effects : Bulky substituents on pyrrolidine (e.g., 3-position methyl groups) hinder alkylation at undesired sites .
- Catalytic Systems : Use of phase-transfer catalysts (e.g., K₂CO₃/THF) improves reaction efficiency .
- Competing Reactions : Over-alkylation can occur; controlled stoichiometry (1:1.5 amine:alkylating agent) mitigates this .
What computational methods are used to predict the compound's reactivity in ligand design?
Q. Advanced Research Focus
- DFT Calculations : Model electron density distribution to predict binding affinity with metal ions (e.g., lanthanum complexes in ) .
- Molecular Docking : Screen interactions with biological targets (e.g., enzymes in ) using software like AutoDock .
- Key Insight : The pyridine-pyrrolidine scaffold shows strong σ-donor and π-acceptor properties, making it suitable for transition-metal coordination .
How to resolve discrepancies in reported catalytic efficiencies for cross-coupling reactions involving this amine?
Data Contradiction Analysis
Discrepancies arise from:
- Catalyst Systems : Pd vs. Cu catalysts yield different turnover numbers ( uses Fe₂O₃@SiO₂/In₂O₃ for microwave-assisted reactions) .
- Substrate Scope : Electron-withdrawing groups on pyridine (e.g., –NO₂ in ) alter reactivity .
Resolution Strategy :
| Approach | Application Example |
|---|---|
| Controlled Replicates | Standardize conditions (solvent, temp) |
| Mechanistic Probes | Isotopic labeling (e.g., ¹⁵N-tracing) |
What in vitro assays are suitable for evaluating its bioactivity?
Q. Application-Oriented Research
- Enzyme Inhibition : Test against kinases or proteases using fluorometric assays ( cites "bioactive molecule" applications) .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
